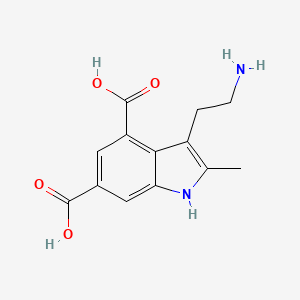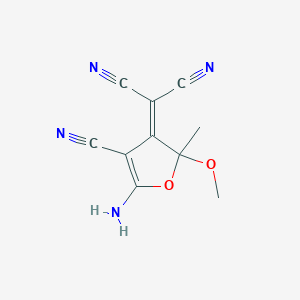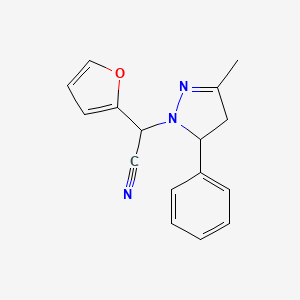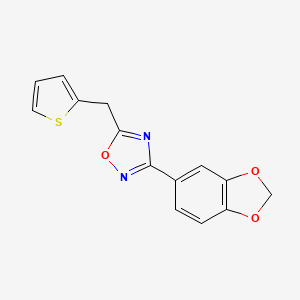
5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated heterocycles.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-6-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-3-en-1-yl 2-methylbutanoate
- 5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol
Uniqueness
5-(2-Hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)5-4-6-12(3,16)10-7-9(11(13)15)14-17-10/h5,7,16H,4,6H2,1-3H3,(H2,13,15) |
InChI-Schlüssel |
XQPJDLQAIJUQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C1=CC(=NO1)C(=O)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11483316.png)
![4-(chloromethyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11483321.png)
![ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483330.png)


![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483357.png)
![1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline](/img/structure/B11483360.png)
![Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B11483370.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B11483390.png)


![N-(3-chlorophenyl)-N'-[5-(hydroxymethyl)-2-(4-morpholinophenyl)-1,3-dioxan-5-yl]urea](/img/structure/B11483409.png)
